molecular formula C23H22ClN3O4 B2898836 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide CAS No. 1251556-55-4

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide

Cat. No. B2898836
CAS RN: 1251556-55-4
M. Wt: 439.9
InChI Key: AOBUODDYDQAZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Src family tyrosine kinases , which include p56lck , p59fynT , Hck , and Src . These kinases play crucial roles in cellular signaling, particularly in the regulation of growth and differentiation .

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process that is essential for the kinase’s activity .

Biochemical Pathways

The inhibition of Src family tyrosine kinases by this compound affects various biochemical pathways. For instance, it hinders an AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis , leading to the inhibition of CDK1, the main trigger of entry into mitosis . This can result in a G2/M arrest in cells .

Pharmacokinetics

The compound is soluble in DMSO at a concentration of 25 mg/mL . This solubility profile suggests that the compound could be readily absorbed and distributed in the body.

Result of Action

The inhibition of Src family tyrosine kinases by this compound can lead to significant cytotoxic effects and induce apoptosis in certain cell types . Moreover, the compound’s ability to induce a G2/M arrest can shift the balance in cells towards apoptosis rather than growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C to maintain its stability . Repeated freeze/thaw cycles should be avoided, and solutions of the compound are stable at -20°C for up to three months

properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-13(2)14-5-4-8-17(10-14)25-19(28)11-27-18-12-31-22(29)20(18)21(26-23(27)30)15-6-3-7-16(24)9-15/h3-10,13,21H,11-12H2,1-2H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBUODDYDQAZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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